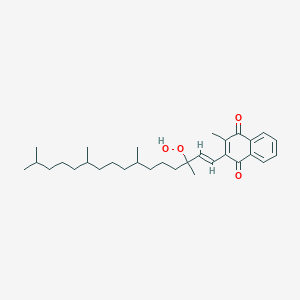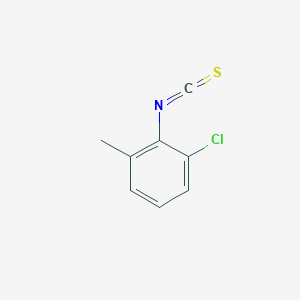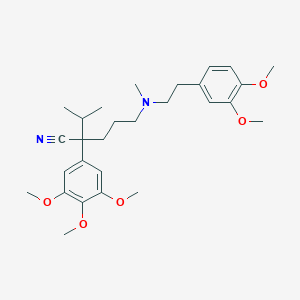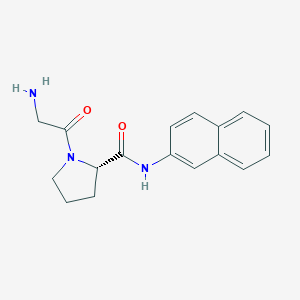
3-(Dimethylamino)-2,2-dimethylpropanal
説明
DMAPA is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine which is an ingredient in many personal care products including soaps, shampoos, and cosmetics . It’s also known as N1, N1 -Dimethylpropane-1,3-diamine .
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The molecular structure of DMAPA consists of a propyl chain with an amino group at one end and a dimethylamino group at the other .Chemical Reactions Analysis
DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Physical And Chemical Properties Analysis
DMAPA is a colourless liquid with a fishy, ammoniacal odor. It has a density of 812 mg/mL and a boiling point of 132.1 °C .科学的研究の応用
Synthesis of Disperse Dyes for Polyester Fabrics
3-Dimethylamino-2,2-dimethylpropionaldehyde: is utilized in the synthesis of disperse dyes . These dyes are specifically designed for dyeing polyester fabrics, which require dyes that can sublimate or disperse in the fabric at high temperatures . The compound serves as a precursor in the creation of enaminone derivatives, which are then reacted with phenyldiazonium salt to produce novel disperse dyes. These dyes exhibit excellent light, rubbing, perspiration, and washing fastness, making them suitable for high-quality polyester fabric production.
Antimicrobial Activities
The synthesized disperse dyes derived from 3-Dimethylamino-2,2-dimethylpropionaldehyde have been tested for their antimicrobial activities . The dyes show promising biological activity against various microorganisms, including fungus, yeast, and Gram-positive and Gram-negative bacteria. This application is particularly relevant in the development of textiles with inherent antimicrobial properties, which can be beneficial in healthcare settings.
Self-Cleaning Textiles
Incorporating 3-Dimethylamino-2,2-dimethylpropionaldehyde in the synthesis of dyes for polyester fabrics can impart self-cleaning properties . When treated with zinc oxide nanoparticles, the fabrics gain the ability to degrade organic compounds upon exposure to light, leading to self-cleaning textiles. This technology is significant for producing garments that require less frequent washing, contributing to environmental sustainability.
UV Protection
Textiles dyed with compounds derived from 3-Dimethylamino-2,2-dimethylpropionaldehyde can be engineered to offer UV protection . The treatment with zinc oxide nanoparticles not only provides self-cleaning capabilities but also enhances the fabric’s ability to block harmful ultraviolet radiation. This application is crucial for outdoor clothing and accessories, where UV protection is a desired feature.
Enhancement of Light Fastness
The light fastness of polyester fabrics dyed with derivatives of 3-Dimethylamino-2,2-dimethylpropionaldehyde can be significantly improved . This refers to the resistance of the dye to fading when exposed to light. Enhancing light fastness is essential for maintaining the color vibrancy and longevity of textiles, especially those used in outdoor applications.
Development of Novel Lanthanide Complexes
Research has indicated the potential use of 3-Dimethylamino-2,2-dimethylpropionaldehyde in the development of novel lanthanide complexes . These complexes have a variety of applications, including in materials science and as catalysts in organic synthesis. The unique properties of lanthanides, combined with the versatility of the compound, open up new avenues for scientific exploration.
Safety and Hazards
特性
IUPAC Name |
3-(dimethylamino)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,6-9)5-8(3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUOVICEZDPRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065891 | |
| Record name | Propanal, 3-(dimethylamino)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2,2-dimethylpropanal | |
CAS RN |
15451-14-6 | |
| Record name | 3-Dimethylamino-2,2-dimethylpropionaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15451-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015451146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 3-(dimethylamino)-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanal, 3-(dimethylamino)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)-2,2-dimethylpropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIMETHYL-3-(DIMETHYLAMINO)PROPIONALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK95NYV0IS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the reactivity of 3-(Dimethylamino)-2,2-dimethylpropanal with trialkylphosphites?
A1: While one study focuses on the formaldehyde adduct of 3-(Dimethylamino)-2,2-dimethylpropanal [], another investigates its reaction with trialkylphosphites in the presence of acetic anhydride []. This suggests that 3-(Dimethylamino)-2,2-dimethylpropanal can engage in reactions with phosphorus-containing compounds, potentially leading to the formation of various derivatives with modified properties. Further research is needed to fully characterize the products and elucidate the reaction mechanisms involved.
Q2: Are there alternative synthetic pathways for preparing derivatives of 3-(Dimethylamino)-2,2-dimethylpropanal?
A2: Yes, one study describes the preparation of a formaldehyde adduct of 3-(Dimethylamino)-2,2-dimethylpropanal []. This indicates that alternative synthetic routes, beyond reactions with trialkylphosphites, can be employed to generate diverse derivatives of this compound. Exploring various synthetic strategies is crucial for accessing a wider range of derivatives with potentially distinct chemical properties and applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)







